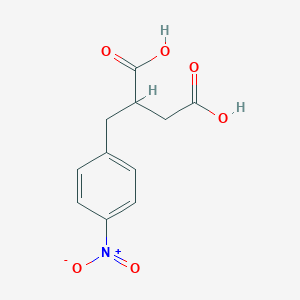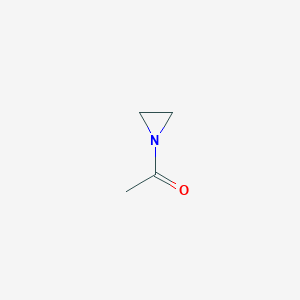
L-Homoserinlacton-Hydrochlorid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Homoserine lactone (hydrochloride) is a chemical compound that plays a significant role in the quorum sensing mechanisms of gram-negative bacteria. Quorum sensing is a process of bacterial communication that relies on the production and detection of signaling molecules called autoinducers. L-Homoserine lactone (hydrochloride) is one such autoinducer, and it is involved in regulating various physiological activities, including biofilm formation and virulence factor production .
Wissenschaftliche Forschungsanwendungen
L-Homoserine lactone (hydrochloride) has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: It is studied for its role in bacterial communication and quorum sensing.
Medicine: It is investigated for its potential to inhibit bacterial virulence factors and biofilm formation, making it a target for developing new antibacterial agents.
Industry: It is used in the development of biosensors and other biotechnological applications
Wirkmechanismus
L-Homoserine lactone (hydrochloride) exerts its effects through the quorum sensing mechanism. It binds to specific transcriptional regulatory proteins, such as LasR in Pseudomonas aeruginosa, once it reaches a critical threshold concentration. This binding activates the transcription of genes involved in virulence factor production and biofilm formation. The molecular targets and pathways involved include the Las, Rhl, and Pseudomonas Quinolone Signal (PQS) systems .
Safety and Hazards
Biochemische Analyse
Biochemical Properties
L-Homoserine lactone hydrochloride interacts with various enzymes, proteins, and other biomolecules. It is involved in the LasR-dependent quorum sensing system of Pseudomonas aeruginosa . In this system, the production of several virulence factors by Pseudomonas aeruginosa can be controlled via the density of the cells .
Cellular Effects
L-Homoserine lactone hydrochloride has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it controls the production of biofilm and virulence factors in Pseudomonas aeruginosa .
Molecular Mechanism
At the molecular level, L-Homoserine lactone hydrochloride exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . In the LasR-dependent QS system of Pseudomonas aeruginosa, it binds to the transcriptional regulatory protein LasR .
Metabolic Pathways
L-Homoserine lactone hydrochloride is involved in various metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels
Transport and Distribution
L-Homoserine lactone hydrochloride is transported and distributed within cells and tissues. It could interact with transporters or binding proteins, and it could have effects on its localization or accumulation
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: L-Homoserine lactone (hydrochloride) can be synthesized through several methods. One common approach involves the reaction of methionine with bromoacetic acid in a 20% acetic acid solution of water and isopropanol at reflux temperature. The resultant homoserine hydrobromide is then cyclized by treatment with 4 M hydrochloric acid in dioxane .
Industrial Production Methods: Industrial production methods for L-Homoserine lactone (hydrochloride) typically involve the use of robust synthetic routes that ensure high yields and purity. These methods often employ nucleophilic substitution reactions and other well-established organic synthesis techniques .
Analyse Chemischer Reaktionen
Types of Reactions: L-Homoserine lactone (hydrochloride) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .
Vergleich Mit ähnlichen Verbindungen
L-Homoserine lactone (hydrochloride) is unique in its structure and function compared to other similar compounds. Some similar compounds include:
N-Acyl homoserine lactones: These compounds also play a role in quorum sensing but differ in their acyl chain length and functional groups.
Brominated furanones: These compounds are known for their quorum sensing inhibitory activity but have different chemical structures and mechanisms of action.
L-Homoserine lactone (hydrochloride) stands out due to its specific role in regulating virulence factors and biofilm formation in Pseudomonas aeruginosa .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway of L-Homoserine lactone hydrochloride involves the reaction of L-homoserine with lactone in the presence of a catalyst, followed by the addition of hydrochloric acid to obtain the hydrochloride salt.", "Starting Materials": ["L-homoserine", "Lactone", "Catalyst", "Hydrochloric acid"], "Reaction": [ "Step 1: L-homoserine is reacted with lactone in the presence of a catalyst, such as p-toluenesulfonic acid or trifluoroacetic acid.", "Step 2: The resulting product is then purified and dried.", "Step 3: Hydrochloric acid is added to the purified product to obtain L-Homoserine lactone hydrochloride as a white crystalline solid.", "Step 4: The product is further purified by recrystallization using a suitable solvent, such as methanol or ethanol." ] } | |
CAS-Nummer |
2185-03-7 |
Molekularformel |
C4H6ClNO2 |
Molekulargewicht |
135.55 g/mol |
IUPAC-Name |
(3S)-3-amino-3H-furan-2-one;hydrochloride |
InChI |
InChI=1S/C4H5NO2.ClH/c5-3-1-2-7-4(3)6;/h1-3H,5H2;1H/t3-;/m0./s1 |
InChI-Schlüssel |
SXCADCWKHNVANX-DFWYDOINSA-N |
Isomerische SMILES |
C1=COC(=O)[C@H]1N.Cl |
SMILES |
C1COC(=O)C1N.Cl |
Kanonische SMILES |
C1=COC(=O)C1N.Cl |
Piktogramme |
Irritant |
Synonyme |
(3S)-3-Aminodihydro-2(3H)-furanone Hydrochloride; (S)-Homoserine Lactone Hydrochloride; L-Homoserine Lactone Hydrochloride; _x000B_ |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





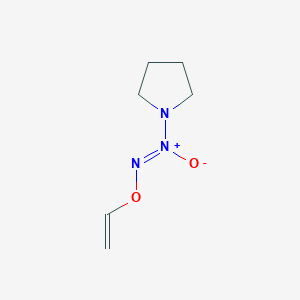
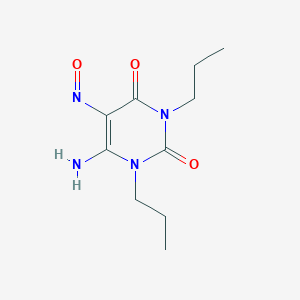

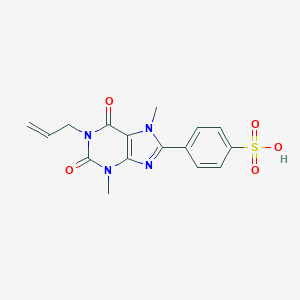
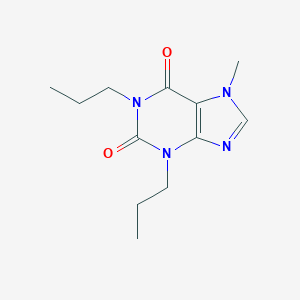
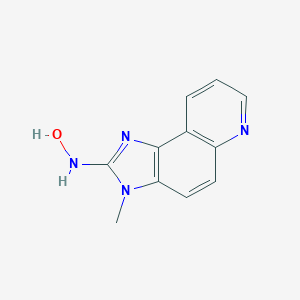


![Dibenz[a,j]acridine](/img/structure/B14077.png)
